
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thiophene ring, followed by the introduction of the acetyl group, the ethyl group, and finally the cyanobenzamide group. The exact methods and reagents used would depend on the specific conditions and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the acetyl group, and the cyanobenzamide group. These groups would likely confer specific physical and chemical properties to the compound, such as its solubility, reactivity, and potential biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific groups present in the molecule. The acetyl group could potentially undergo reactions such as hydrolysis or reduction. The cyanobenzamide group could participate in reactions such as hydrolysis or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the groups present in the molecule. For example, the presence of the thiophene ring could contribute to the compound’s aromaticity and stability. The acetyl group and the cyanobenzamide group could influence the compound’s polarity and solubility .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial activity. For example, certain compounds have been found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
Some thiophene derivatives have demonstrated excellent antioxidant activity. These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .
Anticorrosion Activity
Thiophene derivatives can also be used as anticorrosion agents. They have been found to show high anticorrosion efficiency, which could make them useful in protecting metal surfaces .
Anticancer Activity
Certain thiophene derivatives have shown effective cytotoxic activity against human lung cancer cell lines. This suggests potential applications in cancer treatment .
Anti-inflammatory Activity
Some thiophene derivatives act as anti-inflammatory agents . This could make them useful in treating conditions characterized by inflammation.
Serotonin Antagonists
Thiophene derivatives can work as serotonin antagonists . This means they can block the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. This property could make them useful in treating certain mental health conditions.
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific structure and the groups present in the molecule. It’s possible that the compound could interact with various enzymes or receptors in the body, but without specific studies, it’s difficult to predict the exact mechanism of action .
Future Directions
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11(19)15-6-5-14(21-15)7-8-18-16(20)13-4-2-3-12(9-13)10-17/h2-6,9H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTVZZMFWZKZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-cyanobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acid](/img/structure/B2575713.png)
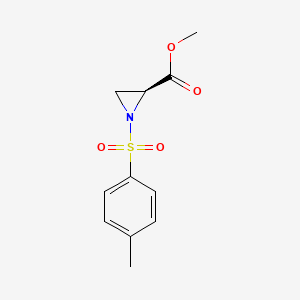
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2575716.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2575718.png)
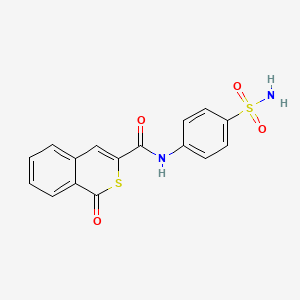
![3-(7-Methoxy-2,3-dihydro-benzo[1,4]dioxin-6-yl)-propionic acid](/img/structure/B2575722.png)
![(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine](/img/structure/B2575723.png)
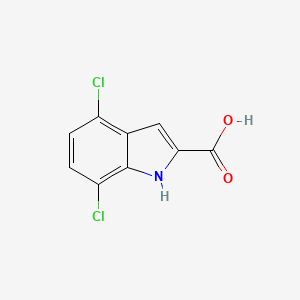
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-benzylquinazoline-2,4(1H,3H)-dione](/img/structure/B2575726.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2575727.png)
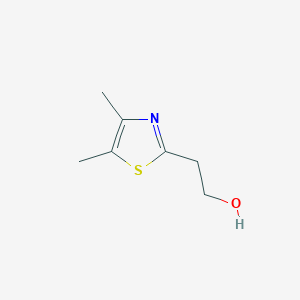
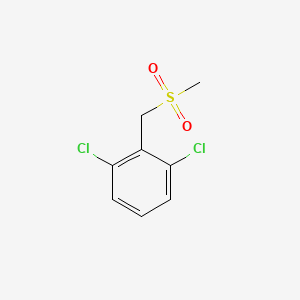
![[3-Chloro-5-(ethanesulfonyl)phenyl]methanamine](/img/structure/B2575733.png)
![N-(5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2575734.png)